Ppahv

Description

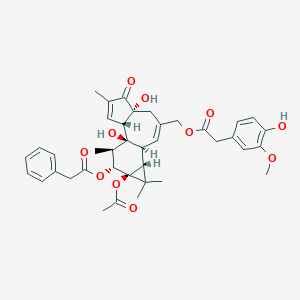

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRGWTXWAZBJKF-JXWJAAHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938709 | |

| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175796-50-6 | |

| Record name | [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl 4-hydroxy-3-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175796-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 12-phenylacetate 13-acetate 20-homovanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175796506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PPAHV's Mechanism of Action on TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic vanilloid PPAHV (Phorbol 12-phenylacetate 13-acetate 20-homovanillate) exhibits a pronounced species-specific agonist activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its differential effects on rat versus human TRPV1. The core of this specificity lies in a single amino acid residue within the S4 transmembrane domain of the channel. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The agonist activity of this compound on TRPV1 channels is markedly different between rat and human orthologs. This differential sensitivity is a critical consideration in the translation of preclinical findings to human applications. The key quantitative data are summarized below.

| Agonist | Species/Mutant | Assay Type | Parameter | Value | Reference |

| This compound | Rat TRPV1 | Calcium Influx | EC50 | 3 - 10 µM | [1] |

| This compound | Human TRPV1 | Calcium Influx | EC50 | > 10 µM (virtually inactive) | [1] |

| This compound | Rat TRPV1 (M547L) | Calcium Influx | Agonist Activity | ~20-fold reduction | [2] |

| This compound | Human TRPV1 (L547M) | Calcium Influx | Agonist Activity | Gain of function | [2] |

Molecular Basis of Species Specificity

The profound difference in this compound's efficacy between rat and human TRPV1 has been pinpointed to a single amino acid residue at position 547, located in the fourth transmembrane segment (S4) of the channel.[2]

-

Rat TRPV1: Possesses a methionine (M) at position 547, which is crucial for the potent agonist activity of this compound.

-

Human TRPV1: Contains a leucine (L) at the equivalent position, rendering the channel largely insensitive to this compound.

Site-directed mutagenesis studies have confirmed this finding. Mutating the methionine in rat TRPV1 to a leucine (M547L) significantly diminishes this compound's ability to activate the channel.[2] Conversely, introducing a methionine into the human channel at this position (L547M) confers responsiveness to this compound.[2] This high degree of specificity provides a valuable tool for probing the structure and function of the TRPV1 channel's binding pocket.

Signaling Pathway of TRPV1 Activation by Vanilloids

This compound, as a vanilloid agonist, is presumed to activate TRPV1 through the canonical pathway shared by other vanilloids like capsaicin. The binding of this compound to its site within the transmembrane domain induces a conformational change in the channel, leading to its opening and subsequent cation influx.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on TRPV1 channels.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding either wild-type or mutant rat or human TRPV1. For transient transfections, a lipid-based transfection reagent is typically used according to the manufacturer's instructions.

Site-Directed Mutagenesis

-

Method: The QuikChange site-directed mutagenesis kit is a common choice for introducing point mutations into the TRPV1 cDNA.

-

Primer Design: Complementary oligonucleotide primers containing the desired mutation (e.g., M547L in rat TRPV1 or L547M in human TRPV1) are designed.

-

PCR Amplification: The plasmid DNA is amplified using a high-fidelity DNA polymerase, resulting in the incorporation of the mutated primers.

-

Template Digestion: The parental, non-mutated DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli, and the resulting colonies are screened by DNA sequencing to confirm the presence of the desired mutation.

Intracellular Calcium Imaging

This technique is used to measure the increase in intracellular calcium concentration following the application of a TRPV1 agonist.

-

Dye Loading: Cells expressing the TRPV1 channel of interest are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Assay Buffer: The extracellular solution is a buffered saline solution (e.g., Hank's Balanced Salt Solution) containing calcium.

-

Agonist Application: A baseline fluorescence is recorded, after which this compound or other agonists are applied at various concentrations.

-

Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or a microscope equipped with a CCD camera. The increase in fluorescence is proportional to the rise in intracellular calcium.

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Dose-response curves are generated by plotting the peak ΔF/F0 against the agonist concentration to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channels in response to agonist application.

-

Cell Preparation: Cells expressing the TRPV1 channel are plated on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Agonist Application: this compound is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The resulting inward currents are recorded and analyzed to determine the current amplitude and other biophysical properties.

Conclusion

The species-specific action of this compound on TRPV1 channels provides a powerful pharmacological tool for dissecting the molecular mechanisms of vanilloid receptor activation. The identification of a single amino acid residue as the key determinant of this specificity highlights the subtle structural differences that can lead to profound functional consequences. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the interaction of novel compounds with TRPV1 and for understanding the structure-function relationships of this important nociceptive ion channel. This knowledge is crucial for the rational design of novel analgesics and other therapeutics targeting TRPV1.

References

The Synthesis and Bioactivity of Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV), a synthetic phorbol ester that has garnered interest for its unique interaction with the vanilloid receptor, Transient Receptor Potential Vanilloid 1 (TRPV1). Unlike many naturally occurring phorbol esters, which are potent activators of Protein Kinase C (PKC), this compound was specifically designed and synthesized to probe the function of the TRPV1 receptor, a key player in pain and inflammation pathways. This document details the synthetic methodology, key experimental findings, and the signaling pathways associated with this compound's biological activity.

Introduction: A Synthetic Probe for the Vanilloid Receptor

Phorbol 12-phenylacetate 13-acetate 20-homovanillate (this compound) is not a naturally occurring compound but was chemically synthesized to investigate the structure-activity relationships of ligands that bind to the vanilloid receptor (TRPV1).[1][2] The primary goal of its development was to create a tool to understand the mechanisms of TRPV1 activation and modulation. Phorbol esters are a class of tetracyclic diterpenoids known for their ability to activate Protein Kinase C (PKC) by mimicking the endogenous ligand diacylglycerol (DAG).[3] However, the research leading to this compound focused on its properties as a vanilloid receptor agonist.

Synthesis of Phorbol 12-phenylacetate 13-acetate 20-homovanillate

The synthesis of this compound and related phorboid 20-homovanillates was first described by Appendino and colleagues in 1996. The general synthetic strategy involves the condensation of a phorbol 12,13-diester with a protected homovanillic acid, followed by deprotection.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the published literature for the synthesis of phorboid 20-homovanillates.[1]

Step 1: Protection of Homovanillic Acid

-

Homovanillic acid is first protected to prevent unwanted side reactions. A common protecting group for the phenolic hydroxyl group is a methoxymethyl (MOM) ether.

Step 2: Condensation Reaction

-

Phorbol 12-phenylacetate 13-acetate is condensed with the protected homovanillic acid. This esterification reaction is typically carried out in the presence of a coupling agent, such as a carbodiimide, and a catalyst.

Step 3: Deprotection

-

The protecting group on the homovanillic acid moiety is removed to yield the final product, Phorbol 12-phenylacetate 13-acetate 20-homovanillate. The original synthesis by Appendino et al. utilized SnCl4 in tetrahydrofuran (THF) for the removal of the protecting group.[1]

Step 4: Purification

-

The final compound is purified using standard chromatographic techniques, such as column chromatography, to ensure high purity.

Biological Activity and Mechanism of Action

This compound exhibits a distinct biological profile centered on its interaction with the TRPV1 receptor. It acts as a TRPV1 agonist but with some unique properties that differentiate it from other well-known agonists like capsaicin and resiniferatoxin (RTX).

Interaction with the Vanilloid Receptor (TRPV1)

This compound binds to the vanilloid receptor and induces channel opening, leading to an influx of cations, primarily Ca2+ and Na+.[4] This influx depolarizes the neuron, leading to the generation of action potentials and downstream signaling events.

A key finding is that this compound abolishes the positive cooperativity of [3H]resiniferatoxin binding to the TRPV1 receptor.[4] While RTX binding typically shows a sigmoidal saturation curve, indicating that the binding of one molecule facilitates the binding of others, the presence of this compound results in a non-cooperative binding profile with a Hill coefficient close to 1.0.[4] This suggests that this compound may induce a different conformational state in the receptor compared to other agonists.[4]

In Vitro and In Vivo Effects

In cultured rat sensory neurons, this compound has been shown to induce Ca2+ uptake.[4] In vivo studies have revealed that this compound has only marginal pungency and does not induce a significant hypothermic response, which are typical effects of potent TRPV1 agonists like capsaicin.[1] However, it is effective in desensitizing against neurogenic inflammation.[1] This dissociation of sensory effects (pungency) from its anti-inflammatory properties makes this compound an interesting compound for further investigation.

Data Presentation: Quantitative Analysis of this compound Activity

| Parameter | Value | Species/System | Reference |

| Ki for [3H]RTX Binding | 3.1 +/- 0.4 µM | Cultured Rat Sensory Neurons | [4] |

| ED50 for Ca2+ Uptake | 1.8 +/- 0.3 µM | Cultured Rat Sensory Neurons | [4] |

| Hill Coefficient (Binding) | 0.99 | Cultured Rat Sensory Neurons | [4] |

| Hill Coefficient (Ca2+ Uptake) | 1.06 | Cultured Rat Sensory Neurons | [4] |

| Effect on [3H]RTX Binding Cooperativity Index | Reduced from 2.3 +/- 0.1 to 1.1 +/- 0.2 | Rat Spinal Cord Membranes | [4] |

| Pungency | Marginal | In vivo | [1] |

| Hypothermia Induction | No measurable response at doses up to 200 mg/kg | In vivo | [1] |

| Neurogenic Inflammation | Effective desensitization | In vivo | [1] |

Signaling Pathways

The primary signaling pathway initiated by this compound is through the activation of the TRPV1 receptor. While phorbol esters are classically known as activators of Protein Kinase C, the research on this compound has predominantly focused on its effects on the vanilloid receptor.

TRPV1 Signaling Cascade

Activation of the TRPV1 channel by this compound leads to a cascade of intracellular events. The influx of Ca2+ is a critical second messenger that can activate a variety of downstream effectors.

Potential for PKC-Mediated Signaling

Given that this compound is a phorbol ester, it is plausible that it could also interact with and activate Protein Kinase C (PKC). PKC activation involves the translocation of the kinase to the cell membrane, where it can phosphorylate a wide range of substrate proteins, leading to diverse cellular responses. However, the specific activity of this compound on different PKC isoforms has not been as extensively studied as its effects on TRPV1.

Key Experimental Protocols

[3H]Resiniferatoxin (RTX) Binding Assay

This competitive binding assay is used to determine the affinity of a ligand for the TRPV1 receptor.

-

Tissue Preparation: Membranes are prepared from rat spinal cord or other tissues expressing TRPV1.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.

-

Incubation: A fixed concentration of [3H]RTX is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]RTX (IC50) is determined, and the inhibition constant (Ki) is calculated.

Calcium Influx Assay

This assay measures the ability of a compound to induce Ca2+ influx through the TRPV1 channel.

-

Cell Culture: Primary sensory neurons (e.g., from dorsal root ganglia) are cultured.

-

Calcium Indicator: Cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The test compound (this compound) is added to the cells.

-

Detection: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence of the indicator dye using a fluorometer or fluorescence microscope.

-

Data Analysis: The effective concentration that produces 50% of the maximal response (EC50 or ED50) is determined from the dose-response curve.

Conclusion and Future Directions

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is a valuable pharmacological tool for studying the vanilloid receptor. Its unique ability to abolish the positive cooperativity of RTX binding and its distinct in vivo profile make it a subject of continued interest. Future research could focus on elucidating the precise molecular interactions between this compound and the TRPV1 receptor to explain its unique modulatory effects. Furthermore, a more detailed investigation into its potential interactions with PKC isoforms would provide a more complete understanding of its biological activities. The development of analogs of this compound could lead to new therapeutic agents for the treatment of pain and inflammation with an improved side-effect profile.

References

The Biological Activity of PPAHV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological activity of PPAHV (Phorbol 12-phenylacetate 13-acetate 20-homovanillate). This compound is a synthetic, non-pungent phorboid compound that acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the vanilloid or capsaicin receptor. This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and illustrates the key signaling pathways involved in its mechanism of action. This compound serves as a valuable pharmacological tool for studying TRPV1 receptor function, particularly for dissecting the mechanisms of receptor cooperativity and for investigating vanilloid-induced physiological responses in the absence of pungency.

Core Biological Activity: TRPV1 Agonism

This compound is primarily characterized as a selective agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 by agonists like capsaicin typically leads to a sensation of heat and pain. A key feature of this compound is its lack of pungency, making it a unique tool for studying TRPV1 functions that are independent of this sensory effect.[1]

The interaction of this compound with the TRPV1 receptor is distinguished by its non-cooperative binding. This is in contrast to other potent vanilloids like capsaicin and resiniferatoxin, which exhibit positive cooperativity, meaning the binding of one ligand molecule enhances the affinity for subsequent ligand binding. This compound's ability to bind in a non-cooperative manner and even abolish the cooperative binding of other ligands suggests it interacts with the receptor in a distinct way, providing insights into the allosteric regulation of the channel.[1]

Additional Biological Activities

Beyond its primary role as a TRPV1 agonist, this compound has been reported to exhibit other biological effects:

-

Induction of Apoptosis: this compound can induce apoptosis in Jurkat T-lymphoblastoid cells. This effect has been noted to occur through a mechanism that is independent of the TRPV1 receptor.[1]

-

Vasoconstriction: In vivo studies have demonstrated that this compound can cause vasoconstriction.[1]

Quantitative Data

The following tables summarize the key quantitative parameters defining the biological activity of this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 3.1 µM (± 0.4 µM) | Cultured Rat Sensory Neurons | [1] |

| Hill Coefficient (Binding) | 0.99 | Cultured Rat Sensory Neurons | [1] |

Table 1: this compound Binding Affinity for the TRPV1 Receptor

| Parameter | Value | Species/System | Reference |

| Functional Potency (ED50) | 1.8 µM (± 0.3 µM) | Cultured Rat Sensory Neurons | [1] |

| Assay Type | Calcium (Ca2+) Uptake | Cultured Rat Sensory Neurons | [1] |

| Hill Coefficient (Functional) | 1.06 | Cultured Rat Sensory Neurons | [1] |

Table 2: this compound Functional Agonist Potency at the TRPV1 Receptor

Signaling Pathways

TRPV1 Receptor Activation Pathway

This compound, as a TRPV1 agonist, initiates a signaling cascade that begins with the opening of the non-selective cation channel. This allows for the influx of calcium (Ca2+) and sodium (Na+) ions into the neuron, leading to membrane depolarization and the generation of an action potential. The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a variety of downstream signaling molecules, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases can, in turn, phosphorylate various intracellular targets, leading to diverse physiological responses. They can also phosphorylate TRPV1 itself, modulating its sensitivity.

Caption: this compound binding to the TRPV1 channel leads to ion influx and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Competitive Radioligand Binding Assay for TRPV1

This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for the TRPV1 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]resiniferatoxin ([3H]RTX).

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the TRPV1 receptor (e.g., CHO or HEK293 cells) or from tissues with high TRPV1 expression (e.g., rat spinal cord).

-

Radioligand: [3H]resiniferatoxin ([3H]RTX).

-

Test Compound: this compound.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 5 mM MgCl2, and 0.1% BSA.

-

Wash Buffer: Cold Binding Buffer.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]RTX (e.g., 20-50 pM), and varying concentrations of the unlabeled test compound (this compound).

-

Total and Non-specific Binding:

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, include a high concentration of a potent unlabeled TRPV1 ligand (e.g., 1 µM RTX).

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]RTX binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]RTX binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence-Based Calcium Influx Assay

This protocol outlines a method to measure the functional agonism of this compound at the TRPV1 receptor by monitoring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

-

Cells: HEK293 or CHO cells stably or transiently expressing the TRPV1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Test Compound: this compound.

-

Positive Control: Capsaicin.

-

Fluorescence Plate Reader or Fluorescence Microscope .

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes.

-

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

-

Compound Addition: Add varying concentrations of this compound (and positive control, capsaicin, in separate wells) to the cells.

-

Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence over time. The increase in fluorescence corresponds to the influx of calcium and the binding of Ca2+ to the indicator dye.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline for each concentration of this compound.

-

Plot the ΔF or the peak fluorescence intensity against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response).

-

Apoptosis Assay in Jurkat Cells

This protocol describes a general method for detecting apoptosis in Jurkat cells, which can be adapted to study the effects of this compound. The use of Annexin V and a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells: Jurkat cells in suspension culture.

-

Inducing Agent: this compound.

-

Annexin V-FITC (or another fluorophore).

-

Propidium Iodide (PI) or another viability dye.

-

Annexin V Binding Buffer: (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Flow Cytometer .

Procedure:

-

Cell Treatment: Culture Jurkat cells and treat them with the desired concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).

-

Staining:

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without delay.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Conclusion

This compound is a well-characterized pharmacological tool with a distinct profile as a non-pungent, non-cooperative TRPV1 agonist. Its unique properties allow for the investigation of TRPV1 signaling and function in a manner that is not confounded by the strong irritant effects of other vanilloids. The quantitative data on its binding and functional potency, combined with its known effects on apoptosis and vasoconstriction, provide a solid foundation for its use in research. The detailed experimental protocols provided in this guide offer a practical framework for scientists seeking to utilize this compound in their studies of TRPV1 biology and related physiological processes. Further research is warranted to elucidate the specific quantitative parameters of its pro-apoptotic and vasoconstrictive effects and the precise molecular mechanisms underlying its non-TRPV1-mediated activities.

References

PPAHV (Phorbol 12-Phenylacetate 13-Acetate 20-Homovanillate): A Technical Guide to its Interaction with the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and agonist activity of Phorbol 12-Phenylacetate 13-Acetate 20-Homovanillate (PPAHV) with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound, a non-pungent analog of resiniferatoxin, has emerged as a valuable tool for investigating the nuanced pharmacology of the TRPV1 receptor, particularly concerning its species-specific activation and the cooperative nature of ligand binding.

Quantitative Analysis of this compound-TRPV1 Interaction

The binding affinity and functional potency of this compound for the TRPV1 receptor have been quantified across different species, revealing significant disparities, most notably between rodent and human orthologs. The following table summarizes the key quantitative data available in the literature.

| Species | Assay Type | Parameter | Value | Cell Type | Reference |

| Rat | Radioligand Binding | Ki | 3.1 ± 0.4 µM | Cultured Sensory Neurons | [1] |

| Rat | Calcium Influx | ED50 | 1.8 ± 0.3 µM | Cultured Sensory Neurons | [1] |

| Rat | Whole-Cell Patch Clamp | K1/2 (rapidly-activating current) | 2.73 µM | Cultured Trigeminal Ganglion Neurons | [2] |

| Rat | Whole-Cell Patch Clamp | K1/2 (slowly-activating current) | 0.96 µM | Cultured Trigeminal Ganglion Neurons | [2] |

| Mouse | Calcium Imaging | EC50 | 667 ± 151 nM | Heterologous Expression System | |

| Human | Functional Assays | Activity | No significant agonistic activity observed | Heterologous Expression System |

Of particular note is the finding that this compound acts as a potent agonist at the rat TRPV1 receptor but is largely inactive at the human TRPV1 receptor. This species-selectivity has been attributed to a single amino acid difference at position 547 within the S4 transmembrane domain (Methionine in rat vs. Leucine in human).

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's interaction with TRPV1. Below are representative methodologies for key in vitro assays based on established practices in the field.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for rat TRPV1 using a radiolabeled ligand such as [³H]resiniferatoxin (RTX).

Materials:

-

Membrane preparations from rat dorsal root ganglion (DRG) neurons or a cell line stably expressing rat TRPV1.

-

[³H]Resiniferatoxin (RTX) as the radioligand.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mg/ml BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a microcentrifuge tube, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [³H]RTX (at or below its Kd), and varying concentrations of this compound. For non-specific binding determination, a separate set of tubes should contain a saturating concentration of a known unlabeled TRPV1 ligand (e.g., cold RTX or capsaicin). The final volume should be brought up with binding buffer.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]RTX) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay

This protocol describes a functional assay to measure the ability of this compound to activate TRPV1 and elicit an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).

Materials:

-

HEK293 cells transiently or stably expressing the TRPV1 channel of interest (e.g., rat, mouse, or human).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Cell Plating: Plate the TRPV1-expressing cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells with assay buffer to remove any excess extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of the agonist.

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of Ca²⁺ upon TRPV1 activation.

-

Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the this compound concentration. The EC₅₀ value (the concentration of this compound that elicits a half-maximal response) can then be determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Processes

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the primary downstream signaling pathway.

Caption: TRPV1 activation by this compound leads to cation influx and downstream signaling.

Experimental Workflow for Determining Binding Affinity (Ki)

The process of determining the Ki value for this compound involves a series of well-defined steps, from sample preparation to data analysis.

Caption: Workflow for determining the Ki of this compound for TRPV1.

This guide provides a foundational understanding of the interaction between this compound and the TRPV1 receptor. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at elucidating the complex pharmacology of this important therapeutic target.

References

- 1. A novel agonist, phorbol 12-phenylacetate 13-acetate 20-homovanillate, abolishes positive cooperativity of binding by the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A non-pungent resiniferatoxin analogue, phorbol 12-phenylacetate 13 acetate 20-homovanillate, reveals vanilloid receptor subtypes on rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Sensory Neuron Function and Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid metabolism and inflammation.[1][2][3] Emerging evidence has highlighted their significant involvement in the modulation of sensory neuron function and the attenuation of chronic pain states.[4] This technical guide provides an in-depth overview of the effects of PPARs, particularly PPARα and PPARγ, on sensory neurons. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pain research, and drug development.

Introduction to PPARs in the Nervous System

The PPAR family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distributions and physiological roles.[1][3] While extensively studied for their metabolic functions, their expression and activity within the central and peripheral nervous systems have become a major area of research.[4][5] PPARs are expressed in key areas of the pain pathway, including dorsal root ganglion (DRG) neurons, which house the cell bodies of sensory neurons.[4][6][7][8]

Activation of PPARs, through endogenous ligands (e.g., fatty acids) or synthetic agonists, can modulate neuronal excitability and inflammatory processes that contribute to neuropathic and inflammatory pain.[1][4][9] The mechanisms of action are twofold: a canonical, transcription-dependent (genomic) pathway and a rapid, transcription-independent (non-genomic) pathway.

-

Genomic Pathway: In their classic mechanism, PPARs form a heterodimer with the retinoid X receptor (RXR) upon ligand binding.[3][4] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their transcription.[4] A key anti-inflammatory action of PPARs is "transrepression," where the activated PPAR/RXR complex inhibits the activity of pro-inflammatory transcription factors like NF-κB, STAT, and AP-1, thereby downregulating the expression of cytokines, chemokines, and other inflammatory mediators.[1][10]

-

Non-Genomic Pathway: PPAR agonists can also elicit rapid effects that are independent of gene transcription.[4] These actions are often mediated through direct or indirect modulation of intracellular signaling cascades and ion channels, leading to acute changes in neuronal excitability.[6][7]

This guide will focus on the quantifiable effects and experimental investigation of these pathways in sensory neurons.

Quantitative Data on PPAR Effects in Sensory Neurons

The following tables summarize quantitative findings from key studies on the effects of PPAR agonists on sensory neuron function and related pain behaviors.

Table 1: Effects of PPARα Agonists on Sensory Neuron Excitability and Ion Channel Function

| Agonist | Model System | Measured Parameter | Direction of Effect | Magnitude of Effect | Reference |

| GW7647 | Rat DRG neurons | Acid-sensing ion channel (ASIC) currents | Inhibition | Decreased maximum response without changing IC50 | [6][7] |

| GW7647 | Rat DRG neurons | Acidosis-triggered action potentials | Inhibition | Significant reduction in firing frequency | [6][7] |

| GW7647 | Mouse DRG neurons (co-cultured with fibrosarcoma cells) | Depolarization-evoked Ca2+ transient amplitude | Decrease | >50% reduction at concentrations ≥ 10 nM | [11] |

| Palmitoylethanolamide (PEA) | Mouse DRG neurons (co-cultured with fibrosarcoma cells) | Depolarization-evoked Ca2+ transient amplitude | Decrease | Significant reduction, blocked by PPARα antagonist | [11] |

Table 2: Effects of PPARγ Agonists on Nociceptive Behavior

| Agonist | Animal Model | Pain Type | Measured Parameter | Direction of Effect | Magnitude of Effect | Reference |

| Pioglitazone | Mouse Trigeminal Inflammatory Compression (TIC) model | Trigeminal Neuropathic Pain | Mechanical allodynia (whisker pad) | Attenuation | Significant reduction at 300 mg/kg (i.p.) and 600 mg/kg (p.o.) | [12] |

| Rosiglitazone | Rat model of L-DOPA-induced dyskinesia | - | Abnormal Involuntary Movements (AIMs) | Amelioration | Significant reduction in axial, oral, and limb AIMs at 5 & 10 mg/kg (i.p.) |

Table 3: Effects of PPARγ Agonists on Cellular and Molecular Endpoints

| Agonist | Model System | Measured Parameter | Direction of Effect | Magnitude of Effect | Reference |

| Pioglitazone | Rat Chronic Constriction Injury (CCI) model | Spinal cord CX3CR1 expression | Down-regulation | Significant reduction | [13] |

| Pioglitazone | Rat Chronic Constriction Injury (CCI) model | Spinal cord M1 microglia activation | Attenuation | Significant reduction in M1 markers | [13] |

| Rosiglitazone | Hippocampal neurons | Bcl-2 expression | Increase | Significant increase | [14] |

| Various TZDs | Microglia | Phagocytosis (via CD36 up-regulation) | Promotion | Enhanced clearance of debris | [15] |

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the effects of PPARs on sensory neurons.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is fundamental for in vitro studies of sensory neuron biology.

-

Animal Euthanasia and Tissue Dissection: Euthanize adult rats or mice according to approved institutional animal care guidelines. Dissect the vertebral column to expose the spinal cord and locate the DRGs, which appear as small nodules along the dorsal roots.

-

Ganglion Collection: Carefully excise the DRGs using fine forceps and place them into a collection medium (e.g., ice-cold Hank's Balanced Salt Solution - HBSS).

-

Enzymatic Digestion: Transfer the ganglia to a digestion solution containing a combination of enzymes such as Collagenase Type IV and Dispase II or Trypsin. Incubate at 37°C for a duration determined by the specific enzyme cocktail (typically 45-90 minutes) to break down connective tissue.

-

Mechanical Dissociation: Following digestion, wash the ganglia in culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor). Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

-

Plating: Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) at a desired density.

-

Incubation and Maintenance: Culture the neurons in a humidified incubator at 37°C with 5% CO2. The culture medium is typically supplemented with antimitotic agents (e.g., 5-fluoro-2'-deoxyuridine) to prevent the proliferation of non-neuronal cells like fibroblasts. Neurons are typically used for experiments within 24-72 hours.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ionic currents and voltage changes from individual neurons.

-

Preparation: Transfer a coverslip with cultured DRG neurons to a recording chamber mounted on an inverted microscope. Continuously perfuse the chamber with an external recording solution (e.g., a buffered saline solution containing physiological concentrations of ions).

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 3-6 MΩ when filled with an internal solution (formulated to mimic the intracellular ionic environment).

-

Cell Selection and Seal Formation: Identify a healthy neuron (smooth, round soma) under the microscope. Using a micromanipulator, carefully guide the pipette tip to the cell surface. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording:

-

Voltage-Clamp: Hold the membrane potential at a constant value and record the currents that flow across the membrane in response to voltage steps. This is used to study ion channels like ASICs.[6][7]

-

Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential, including action potentials. This is used to assess neuronal excitability.[6][7]

-

-

Drug Application: Apply PPAR agonists or antagonists to the bath via the perfusion system to observe their effects on the recorded currents or voltages.

Animal Models of Neuropathic Pain

These models are essential for studying the in vivo analgesic effects of PPAR agonists.

-

Chronic Constriction Injury (CCI):

-

Anesthetize a rat or mouse.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely tie 3-4 ligatures (e.g., 4-0 chromic gut suture) around the nerve, spaced about 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the incision with sutures or staples.

-

Animals typically develop signs of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within a week.[13]

-

-

Trigeminal Inflammatory Compression (TIC):

-

Anesthetize a mouse.

-

Make an intraoral incision to expose the infraorbital nerve.

-

A small piece of absorbable gelatin sponge soaked in complete Freund's adjuvant (CFA) is placed around the nerve to induce a localized inflammation and compression.

-

The incision is closed.

-

This model induces mechanical allodynia in the whisker pad, mimicking trigeminal neuralgia.[12]

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to PPAR function in sensory neurons.

Conclusion and Future Directions

The evidence strongly supports a critical role for PPARs, particularly PPARα and PPARγ, in modulating sensory neuron function and providing analgesia in preclinical models of chronic pain. Their dual mechanism of action—rapidly reducing neuronal excitability through non-genomic pathways and providing sustained anti-inflammatory effects via genomic transrepression—makes them an attractive target for therapeutic development.[1][4] PPAR agonists, including the FDA-approved thiazolidinediones, represent a class of drugs that could potentially be repurposed for the treatment of debilitating neuropathic pain conditions.[2][12]

Future research should focus on elucidating the specific downstream targets of non-genomic PPAR signaling in sensory neurons and further defining the role of the less-studied PPARβ/δ isoform in nociception. Moreover, translating the promising preclinical findings into effective clinical therapies will require carefully designed clinical trials to establish the safety and efficacy of PPAR agonists in patients suffering from chronic pain.[1][9] This guide provides a foundational framework for professionals dedicated to advancing this promising area of research.

References

- 1. Peroxisome proliferator-activated receptor agonists modulate neuropathic pain: a link to chemokines? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]

- 3. cusabio.com [cusabio.com]

- 4. PPARs and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. Peroxisome proliferator-activated receptor agonists modulate neuropathic pain: a link to chemokines? | Semantic Scholar [semanticscholar.org]

- 10. Repurposing Small Molecules to Target PPAR-γ as New Therapies for Peripheral Nerve Injuries [mdpi.com]

- 11. Peroxisome Proliferator-Activated Receptor α Mediates Acute Effects of Palmitoylethanolamide on Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARγ Agonists Attenuate Trigeminal Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | PPAR γ Prevents Neuropathic Pain by Down-Regulating CX3CR1 and Attenuating M1 Activation of Microglia in the Spinal Cord of Rats Using a Sciatic Chronic Constriction Injury Model [frontiersin.org]

- 14. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPAR agonists as therapeutics for CNS trauma and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Applications of Polymeric Drug Delivery Systems in Pulmonary Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The following guide details the in vivo effects, experimental methodologies, and underlying mechanisms of polymeric drug delivery systems investigated for the treatment of pulmonary hypertension (PH), with a particular focus on pulmonary arterial hypertension (PAH). Due to the lack of specific information for a substance denoted "PPAHV," this document synthesizes the available preclinical data for various polymeric platforms in this therapeutic area, which is the likely intended topic of interest.

Quantitative Data Summary

The in vivo efficacy of polymeric drug delivery systems for pulmonary hypertension is often evaluated by measuring key hemodynamic and physiological parameters in animal models. Below is a summary of representative quantitative data from preclinical studies.

| Polymeric System | Animal Model | Key In Vivo Effects | Citation |

| Poly(ethylene glycol)-block-lactide/glycolide copolymer NPs encapsulating NF-κB decoy ODNs | Monocrotaline (MCT)-induced PAH in rats | Reduced right ventricular systolic pressure, attenuated pulmonary vascular remodeling, and decreased inflammatory cytokine production in the lungs. | [1] |

| Inhalable polymeric microspheres with nifedipine and polyvinyl alcohol (PVA) | Not specified in snippet | Microspheres were within the inhalable range (1-10 μm) and demonstrated a controlled in vitro release profile. The Fine Particle Fraction for aerosolization was greater than 20%. PVA showed insignificant effects on A549 lung epithelial cell viability. | [2] |

| Liposomal formulation of fasudil | Monocrotaline (MCT)-induced PAH in rats | Intratracheal administration led to a maximal reduction in mean pulmonary arterial pressure (mPAP) of approximately 40% and prolonged vasodilatory effects compared to free fasudil. | [3] |

| Stem cell-derived conditioned medium (iPSC-CM) | Rat model of PAH | Daily abdominal infusions significantly reduced right ventricular systolic pressure and mitigated right ventricular hypertrophy. Tissue analysis showed attenuated thickening of the pulmonary arterial walls. | [4] |

| Inhalable PLGA-PEG nanoparticles with antimicrobial peptide SET-M33 | In vivo acute toxicity studies in animals | The nanosystem did not cause appreciable side effects and mitigated the toxic and lethal effects observed with the free peptide. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for inducing and evaluating pulmonary hypertension in animal models.

2.1 Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats

This is a widely used model for inducing PAH that mirrors several pathological features of the human disease.

-

Animal Species: Typically, male Sprague-Dawley or Wistar rats are used.

-

Induction Agent: Monocrotaline (MCT), a pyrrolizidine alkaloid.

-

Procedure:

-

A single subcutaneous or intraperitoneal injection of MCT (commonly 60 mg/kg) is administered to the rats.[6]

-

The MCT is metabolized in the liver to its active form, monocrotaline pyrrole, which is toxic to the pulmonary vasculature.[6]

-

Over a period of 4-6 weeks, the rats develop progressive pulmonary vascular remodeling, leading to a significant increase in mean pulmonary arterial pressure, right ventricular hypertrophy, and eventually right heart failure.[6][7]

-

-

Endpoint Evaluation:

-

Hemodynamics: Right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated (Fulton's Index).

-

Histopathology: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.

-

2.2 Hypoxia-Induced Pulmonary Hypertension

This model is particularly relevant for studying PH associated with chronic lung diseases.

-

Animal Species: Mice or rats are commonly used.

-

Procedure:

-

Animals are housed in a specialized hypobaric or normobaric hypoxic chamber.

-

The oxygen concentration is typically maintained at 10% for several weeks.[7]

-

Chronic exposure to hypoxia leads to pulmonary vasoconstriction and vascular remodeling, resulting in elevated pulmonary arterial pressure.

-

-

Endpoint Evaluation: Similar hemodynamic and histological assessments as in the MCT model are performed to evaluate the severity of PH.

Signaling Pathways and Experimental Workflows

3.1 NF-κB Signaling in Pulmonary Arterial Hypertension

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of inflammation and is implicated in the pathogenesis of PAH. Its activation in the small pulmonary arteries contributes to the production of inflammatory cytokines.[1]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Development of controlled release inhalable polymeric microspheres for treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanotherapeutics for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 5. mdpi.com [mdpi.com]

- 6. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]

The Role of 2-(3-benzoylphenyl)propionic Acid (Ketoprofen) in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of 2-(3-benzoylphenyl)propionic acid, commonly known as Ketoprofen, in the field of pain modulation. Ketoprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic, anti-inflammatory, and antipyretic properties. This document delves into the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for foundational research models.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

Ketoprofen exerts its primary therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects of Ketoprofen.[1] However, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[1]

Beyond its well-documented effects on the COX pathway, research indicates that Ketoprofen also inhibits the lipoxygenase (LOX) pathway.[1] This pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. By inhibiting both the cyclooxygenase and lipoxygenase pathways, Ketoprofen provides a broader spectrum of anti-inflammatory activity.[1]

Recent studies have also suggested the involvement of the serotonergic system in the antinociceptive effects of S-(+)-ketoprofen, the pharmacologically active enantiomer. This suggests a central mechanism of action that contributes to its pain-relieving properties.

Quantitative Data on Ketoprofen's Efficacy and Potency

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of Ketoprofen in pain modulation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Enzyme | Ketoprofen Enantiomer | IC50 Value | Assay System |

| COX-2 | S-Ketoprofen | 0.024 µmol/L | Guinea pig whole blood |

| COX-2 | S-Ketoprofen | 2 to 25 nmol/L | Lipopolysaccharide (LPS)-stimulated human monocytes |

| COX-2 | S-Ketoprofen | 5.3 µmol/L | Purified sheep placenta |

| COX-1 | S-Ketoprofen | Not specified | Guinea pig whole blood |

| COX-2 | R-Ketoprofen | > 1 µmol/L (less than 40% inhibition) | Guinea pig whole blood |

| COX-2 | R-Ketoprofen | Essentially inactive (IC50 > 80 µmol/L) | Purified sheep placenta |

Data compiled from a study on the stereoselective inhibition of cyclooxygenase by chiral NSAIDs.[2]

Table 2: Preclinical Analgesic Efficacy in Animal Models

| Animal Model | Administration Route | Ketoprofen Dose | Pain Inhibition (%) | Comparator |

| Acetic Acid-Induced Writhing (Rat) | Oral | Not specified | ~6 times more potent | Suprofen |

| Carrageenan-Induced Paw Edema (Rat) | Not specified | Not specified | Not specified | Not specified |

| Hot Plate Test (Mouse) | Not specified | Not specified | Not specified | Not specified |

This table will be populated with more specific data as it is extracted from detailed preclinical study reports.

Table 3: Clinical Efficacy in Human Pain Studies

| Pain Condition | Ketoprofen Dose | Efficacy Measure | Result |

| Rheumatoid Arthritis | 50–200 mg/day (oral) | Standardized Mean Difference (SMD) | Statistically significant difference in efficacy in favor of ketoprofen (0.33, 95% CI 0.14–0.52, p = 0.0005) vs. Ibuprofen (600–1800 mg/day) |

| Postoperative Dental Pain | 12.5 mg and 25 mg | Pain Relief | Significantly greater relief than ibuprofen 200 mg |

This table summarizes findings from meta-analyses and clinical trials.

Key Experimental Protocols

Detailed methodologies for key in vivo models used to assess the analgesic and anti-inflammatory properties of Ketoprofen are provided below.

Acetic Acid-Induced Writhing Test

This model is a widely used method for screening peripherally acting analgesics.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control and experimental groups.

-

The experimental groups are treated with Ketoprofen or a standard drug, typically administered orally or intraperitoneally. The control group receives the vehicle.

-

After a set period (e.g., 30-60 minutes), all animals are injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight).

-

Immediately after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of pain inhibition is calculated using the following formula: % Inhibition = ((Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group) x 100

Carrageenan-Induced Paw Edema

This is a classic model for evaluating the anti-inflammatory activity of compounds.

-

Animals: Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

Animals are divided into control and experimental groups.

-

The experimental groups are administered Ketoprofen or a standard drug. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = ((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Hot Plate Test

This method is used to assess central analgesic activity.

-

Animals: Mice (20-30 g).

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The reaction time of each mouse (e.g., licking of the hind paw or jumping) is recorded when placed on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals are divided into groups and treated with Ketoprofen, a standard drug (e.g., morphine), or vehicle.

-

The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Ketoprofen's mechanism of action and a typical experimental workflow for its evaluation.

Caption: Ketoprofen's dual inhibition of COX and LOX pathways.

Caption: Workflow for preclinical evaluation of Ketoprofen's analgesic effects.

References

Methodological & Application

Application Notes and Protocols for Pilling-Bedworth-Verhältnis (PPAHV) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPAHV (Phorbol 12-phenylacetate 13-acetate 20-homovanillate) is a synthetic phorbol ester and a non-pungent analog of capsaicin. It functions as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation and other physiological processes.[1] Notably, this compound has also been demonstrated to induce apoptosis (programmed cell death) in certain cancer cell lines, such as Jurkat T-lymphocytes, through a mechanism independent of the TRPV1 receptor.[1] This dual activity makes this compound a valuable tool for studying TRPV1 channel function and for investigating novel anti-cancer therapeutic strategies.

These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key chemical and biological properties of this compound.

| Property | Value | Reference |

| Chemical Name | Phorbol 12-phenylacetate 13-acetate 20-homovanillate | [1] |

| CAS Number | 175796-50-6 | [1] |

| Molecular Formula | C₃₉H₄₄O₁₁ | [1] |

| Molecular Weight | 688.77 g/mol | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol | [1] |

| Biological Activity | Non-pungent TRPV1 receptor agonist (Ki = 3.1 µM) | [1] |

| Induces apoptosis in Jurkat cells via a non-VR1 mechanism | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Protocol:

-

Precaution: this compound is a potent biological molecule. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or a chemical fume hood.

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.689 mg of this compound (MW = 688.77 g/mol ) in 100 µL of DMSO. Adjust the volume as needed for your experimental requirements.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

-

Store the stock solution at -20°C for long-term storage.

Preparation of Working Solutions and Treatment of Cells

Objective: To dilute the this compound stock solution to the final desired concentrations in cell culture medium for treating cells.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin for Jurkat cells)

-

Sterile conical tubes

-

Calibrated pipettes and sterile tips

-

Cells in culture (e.g., Jurkat cells)

Protocol:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the culture medium and mix immediately. Do not add the medium to the DMSO stock.

-

The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] For example, to achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

-

Aspirate the old medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Proceed with downstream assays to assess the effects of this compound, such as apoptosis assays.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound on a cancer cell line.

References

Application Notes and Protocols for Apoptosis Induction by Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for "PPAHV" (Poly(phenylene-co-p-phenylene vinylene)) did not yield specific data regarding its use for inducing apoptosis. The following application notes and protocols are based on the broader class of conjugated polymers, which have shown promise in this area. The provided data and methodologies can serve as a valuable starting point for investigating the apoptotic potential of novel conjugated polymers like this compound.

Introduction

Conjugated polymers (CPs) are a class of macromolecules with unique optoelectronic properties that have garnered significant interest in biomedical applications, including cancer therapy. Certain CPs have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for novel therapeutic agents. The mechanism of action can vary, with some CPs inducing apoptosis directly, while others may require external stimuli such as light to trigger photodynamic or photothermal effects that lead to cell death.

This document provides an overview of the application of conjugated polymers in apoptosis induction, along with generalized protocols for assessing their efficacy.

Quantitative Data on Apoptosis Induction by Conjugated Polymers

The effective concentration of a conjugated polymer for inducing apoptosis is dependent on the specific polymer, the cell type, and the experimental conditions. The following table summarizes quantitative data from studies on select conjugated polymers that have been shown to induce apoptosis.

| Conjugated Polymer | Cell Line | Concentration | Incubation Time | Method of Induction | Observed Effect |

| Covalent Organic Polymer (Purp@COP) | HepG2 (Hepatocellular Carcinoma) | 50 µg/mL | 24 hours | Photodynamic/Photothermal | Increased proportion of apoptotic cells to 23.26% upon laser irradiation.[1][2] |

| Polythiophene Nanoparticles (PTh-NPs) | CT-26 (Colorectal Carcinoma) | 100 µg/mL | 24 hours | Photothermal | Significant increase in early (23.62%) and late (23.76%) apoptotic cells upon NIR laser irradiation. |

| Cationic Polythiophene (PMNT) | A498 (Renal Cell Carcinoma) | Dose-dependent | Not specified | Direct | Time- and dose-dependent increase in caspase-3 activation, indicating apoptosis. |

Signaling Pathways in Apoptosis

Apoptosis is a tightly regulated process involving two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.

Extrinsic and Intrinsic Apoptosis Pathways

Caption: The extrinsic and intrinsic pathways of apoptosis.

Experimental Protocols

The following are generalized protocols for inducing and quantifying apoptosis in cancer cell lines using a water-soluble conjugated polymer.

General Experimental Workflow

Caption: A typical workflow for assessing apoptosis induction.

Protocol for Apoptosis Induction

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Water-soluble conjugated polymer stock solution (e.g., in sterile water or DMSO)

-

96-well or 6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. For example, seed 1 x 10⁵ cells per well in a 6-well plate.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the conjugated polymer in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the polymer. Include a vehicle control (medium with the same concentration of the solvent used for the polymer stock, if any).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Suspension cells: Gently pipette the cells and transfer to a centrifuge tube.

-

Adherent cells: Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

-

Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Proceed with an apoptosis detection assay.